N-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)-N'-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA
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Overview
Description
N-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)-N'-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA is a synthetic compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chloro-hydroxy-nitrophenyl group, a carbamothioyl linkage, and a pyrazole carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)-N'-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA typically involves the reaction of 3-chloro-2-hydroxy-5-nitroaniline with ethyl isothiocyanate, followed by cyclization with hydrazine hydrate to form the pyrazole ring. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)-N'-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme activity and protein interactions.
Medicine: As a potential anti-cancer agent due to its ability to inhibit specific molecular pathways.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide: Shares a similar structure but with a benzamide group instead of a pyrazole carboxamide.
N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide: Contains additional methyl groups on the benzamide ring.
Uniqueness
N-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)-N'-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA is unique due to its pyrazole carboxamide moiety, which can confer distinct biological activities and chemical reactivity compared to its benzamide counterparts .
Properties
Molecular Formula |
C13H12ClN5O4S |
---|---|
Molecular Weight |
369.78 g/mol |
IUPAC Name |
N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C13H12ClN5O4S/c1-2-18-6-7(5-15-18)12(21)17-13(24)16-10-4-8(19(22)23)3-9(14)11(10)20/h3-6,20H,2H2,1H3,(H2,16,17,21,24) |
InChI Key |
JFAQMNLMFKFARQ-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC(=CC(=C2O)Cl)[N+](=O)[O-] |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O |
Origin of Product |
United States |
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